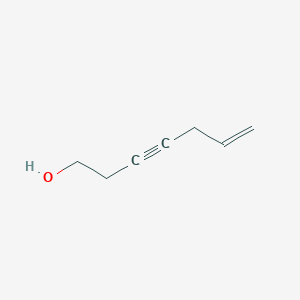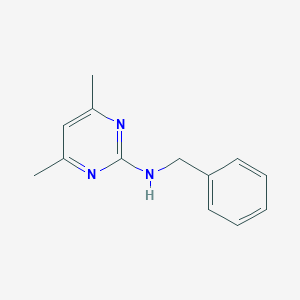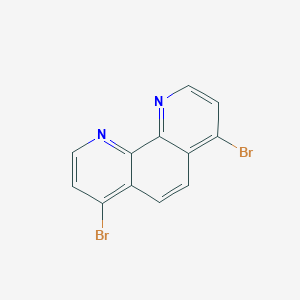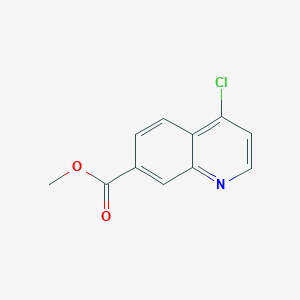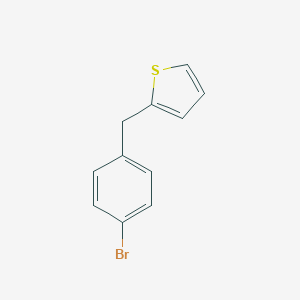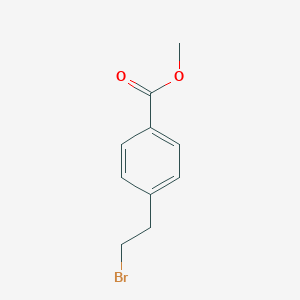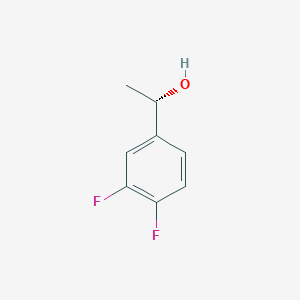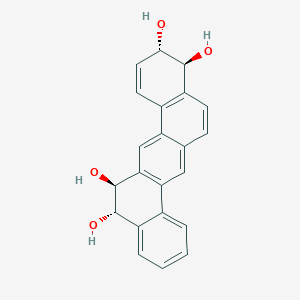
Amediplase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amediplase is a recombinant chimeric plasminogen activator. It consists of the kringle 2 domain from the A-chain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase . This compound is primarily investigated for its potential use in treating myocardial infarction and thrombosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amediplase is produced using recombinant DNA techniques. The process involves the insertion of the gene encoding the kringle 2 domain of tissue plasminogen activator and the carboxy terminal region of pro-urokinase into a suitable expression vector. This vector is then introduced into Chinese hamster ovary cells, which express the recombinant protein .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the genetically modified Chinese hamster ovary cells. The recombinant protein is then purified using a series of chromatographic techniques to ensure homogeneity and activity .
Analyse Chemischer Reaktionen
Types of Reactions: Amediplase primarily undergoes proteolytic reactions, where it acts as a plasminogen activator. This involves the conversion of plasminogen to plasmin, a serine protease that degrades fibrin clots .
Common Reagents and Conditions: The activation of plasminogen by this compound requires the presence of fibrin, which acts as a cofactor. The reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades fibrin into soluble degradation products .
Wissenschaftliche Forschungsanwendungen
Amediplase has several scientific research applications, particularly in the fields of medicine and biology:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
151912-11-7 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Key on ui other cas no. |
151910-75-7 |
Synonyme |
amediplase CGP 42935 K2tu-PA MEN 9036 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]carbamate](/img/structure/B179062.png)
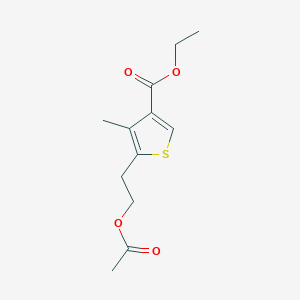
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)
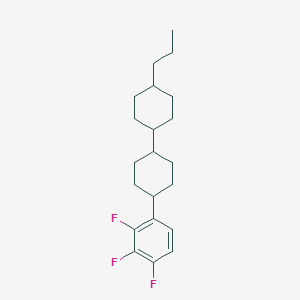
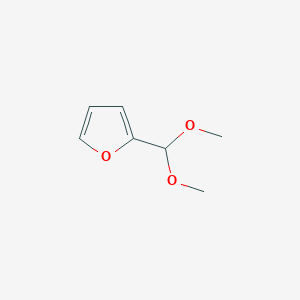
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
